Cas no 188533-15-5 (2-Pyrrolidinone, 3-bromo-1-(2-pyrimidinyl)-)

2-Pyrrolidinone, 3-bromo-1-(2-pyrimidinyl)- is a brominated heterocyclic compound featuring both pyrrolidinone and pyrimidine moieties. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the bromine atom enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular frameworks. Its pyrimidinyl group contributes to potential biological activity, making it valuable in medicinal chemistry research. The compound’s well-defined reactivity profile and stability under standard conditions ensure consistent performance in synthetic applications. It is typically handled under inert conditions to preserve its integrity.
2-Pyrrolidinone, 3-bromo-1-(2-pyrimidinyl)- structure
188533-15-5 structure
Product Name:2-Pyrrolidinone, 3-bromo-1-(2-pyrimidinyl)-
CAS No:188533-15-5
MF:C8H8BrN3O
MW:242.072620391846
MDL:MFCD18089248
CID:3841132
PubChem ID:18978731
Update Time:2025-05-26

2-Pyrrolidinone, 3-bromo-1-(2-pyrimidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrrolidinone, 3-bromo-1-(2-pyrimidinyl)-
    • 3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one
    • SB59562
    • YGA38820
    • 188533-15-5
    • 3-Bromo-1-(pyrimidin-2-yl)pyrrolidin-2-one
    • SCHEMBL8563078
    • MDL: MFCD18089248
    • Inchi: 1S/C8H8BrN3O/c9-6-2-5-12(7(6)13)8-10-3-1-4-11-8/h1,3-4,6H,2,5H2
    • InChI Key: RYUKCYGBLNMDSK-UHFFFAOYSA-N
    • SMILES: N1(C2=NC=CC=N2)CCC(Br)C1=O

Computed Properties

  • Exact Mass: 240.98507Da
  • Monoisotopic Mass: 240.98507Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 46.1Ų

2-Pyrrolidinone, 3-bromo-1-(2-pyrimidinyl)- Pricemore >>

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Additional information on 2-Pyrrolidinone, 3-bromo-1-(2-pyrimidinyl)-

Professional Introduction to 2-Pyrrolidinone, 3-bromo-1-(2-pyrimidinyl)- (CAS No. 188533-15-5)

2-Pyrrolidinone, 3-bromo-1-(2-pyrimidinyl)-, identified by its Chemical Abstracts Service (CAS) number 188533-15-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound combines a pyrrolidinone core with brominated and pyrimidine substituents, making it a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features position it as a valuable building block for developing novel therapeutic agents targeting various biological pathways.

The molecular structure of 2-Pyrrolidinone, 3-bromo-1-(2-pyrimidinyl)- consists of a five-membered lactam ring (pyrrolidinone) functionalized with a bromine atom at the 3-position and a 2-pyrimidine moiety at the 1-position. This arrangement introduces multiple reactive sites, enabling diverse chemical modifications that can be exploited in drug design. The presence of both bromine and pyrimidine groups enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex pharmacophores.

In recent years, 2-Pyrrolidinone, 3-bromo-1-(2-pyrimidinyl)- has been explored as a key intermediate in the development of small-molecule inhibitors for oncology applications. The pyrimidine scaffold is particularly relevant in this context, as it is a common motif found in kinase inhibitors and other anti-cancer agents. For instance, studies have demonstrated its potential in generating derivatives that modulate tyrosine kinase activity, which is crucial for inhibiting tumor growth and proliferation. The bromine substituent further facilitates further derivatization, allowing researchers to fine-tune binding interactions with target proteins.

Moreover, the compound has shown promise in antimicrobial research. The structural features of 2-Pyrrolidinone, 3-bromo-1-(2-pyrimidinyl)- contribute to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Recent publications highlight its incorporation into novel antibiotics designed to overcome resistance mechanisms posed by pathogenic bacteria. The pyrrolidinone ring, in particular, has been identified as a pharmacophore that can interact with bacterial enzymes, leading to therapeutic efficacy.

The synthesis of 2-Pyrrolidinone, 3-bromo-1-(2-pyrimidinyl)- typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions to introduce the bromine atom at the 3-position of the pyrrolidinone ring, followed by nucleophilic substitution or condensation reactions to attach the pyrimidine moiety. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making the compound more accessible for industrial applications.

From a computational chemistry perspective, 2-Pyrrolidinone, 3-bromo-1-(2-pyrimidinyl)- has been subjected to molecular docking studies to evaluate its binding affinity to various biological targets. These simulations have provided insights into how structural modifications can enhance potency and selectivity. For example, computational models have predicted that introducing additional functional groups at specific positions could improve interactions with drug targets while minimizing off-target effects.

The pharmaceutical industry has also leveraged 2-Pyrrolidinone, 3-bromo-1-(2-pyrimidinyl)- in the development of central nervous system (CNS) drugs. The compound’s ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Researchers are exploring its derivatives as cholinesterase inhibitors or neuroprotective agents based on preliminary pharmacological findings.

In conclusion, CAS No. 188533-15-5, corresponding to 2-Pyrrolidinone, 3-bromo-1-(2-pyrimidinyl)-, represents a significant advancement in medicinal chemistry due to its versatile structural framework and potential therapeutic applications. Its role as an intermediate in drug discovery continues to expand with ongoing research into oncology, antimicrobial agents, and CNS therapies. As synthetic techniques evolve and computational methods become more sophisticated, this compound is poised to play an even greater role in the development of next-generation pharmaceuticals.

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